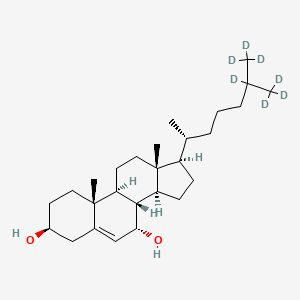

7alpha-Hydroxycholesterol-d7

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1/i1D3,2D3,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-WCYTWDCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of 7α-Hydroxycholesterol and its Deuterated Analog

An In-Depth Technical Guide to 7α-Hydroxycholesterol-d7 for Researchers and Drug Development Professionals

7α-hydroxycholesterol is a pivotal oxysterol in human physiology. It is the initial and rate-limiting product in the "classic" or "neutral" pathway of bile acid synthesis, formed from cholesterol exclusively in the liver's endoplasmic reticulum.[1][2][3] The reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), a member of the cytochrome P450 superfamily.[2] Because the activity of CYP7A1 directly reflects the rate of bile acid production, the concentration of 7α-hydroxycholesterol in circulation is a valuable biomarker for hepatic cholesterol metabolism and bile acid synthesis.[1][4][5] Furthermore, as an oxysterol, it is implicated in various pathophysiological processes, including inflammation and atherosclerosis, and can serve as a biomarker for lipid peroxidation.[6][7][8]

Accurate quantification of 7α-hydroxycholesterol in complex biological matrices like plasma, serum, and tissue is paramount for both basic research and clinical studies. However, such analyses are prone to significant variability from sample extraction inefficiencies and matrix-induced signal suppression or enhancement in mass spectrometry. To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard. 7α-Hydroxycholesterol-d7 is the deuterated analog of 7α-hydroxycholesterol, designed specifically for this purpose.[9] By incorporating seven deuterium atoms, it is chemically identical to the endogenous analyte but mass-shifted, allowing it to be distinguished by a mass spectrometer. Its use ensures the highest level of accuracy and precision in quantitative workflows.[9][10]

Physicochemical and Chemical Properties

A thorough understanding of the properties of 7α-Hydroxycholesterol-d7 is essential for its proper handling, storage, and application in experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 349553-94-2 | [6][7][11][12] |

| Synonyms | 7α-hydroxycholesterol-d7, cholest-5-ene-25,26,26,26,27,27,27-d7-3beta,7alpha-diol | [6][7] |

| Molecular Formula | C₂₇H₃₉D₇O₂ | [7][13] |

| Formula Weight | ~409.7 g/mol | [7][11][14] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [6][7] |

| Physical State | Solid | [7] |

| Solubility | Ethanol: 20 mg/ml; DMF: 2 mg/ml; DMSO: 0.1 mg/ml | [7][15] |

| Storage | Store at -20°C as a solid or in solution. Protect from light. | [11][16] |

| Stability | Stable for at least one year when stored properly. | [11] |

The Rationale for a Deuterated Internal Standard in Mass Spectrometry

The core principle behind using 7α-Hydroxycholesterol-d7 is stable isotope dilution analysis. This technique is the most robust method for correcting analytical variability, which is unavoidable during sample processing.

Causality Behind its Efficacy:

-

Co-extraction and Co-elution: Being chemically identical to the endogenous analyte, the deuterated standard behaves in the exact same manner during all sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, derivatization) and chromatographic separation. Any loss of the target analyte during these steps will be matched by a proportional loss of the internal standard.

-

Correction for Matrix Effects: In electrospray ionization (ESI) mass spectrometry, molecules co-eluting from the biological matrix can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. Since the deuterated standard co-elutes and has the same ionization efficiency, it experiences the same matrix effects.

-

Accurate Quantification: Quantification is based on the ratio of the signal from the endogenous analyte to the signal from the known, spiked-in amount of the deuterated internal standard. Because this ratio remains constant regardless of sample loss or matrix effects, the final calculated concentration is highly accurate and reproducible.[10]

Biological Context: The Bile Acid Synthesis Pathway

7α-hydroxycholesterol stands at the gateway of the primary pathway for converting cholesterol into bile acids. This metabolic route is critical for dietary lipid absorption and cholesterol homeostasis.

The classic bile acid synthesis pathway is initiated by CYP7A1, which hydroxylates cholesterol at the 7α position.[1] This product, 7α-hydroxycholesterol, is then converted to 7α-hydroxy-4-cholesten-3-one (C4).[1] From C4, the pathway bifurcates to produce the two primary bile acids: cholic acid and chenodeoxycholic acid.[1][17] The tight regulation of the CYP7A1 gene is crucial for maintaining lipid balance.[18][19]

Caption: The classic bile acid synthesis pathway initiation.

Analytical Workflow: Quantifying 7α-Hydroxycholesterol in Human Plasma

This section details a validated, step-by-step protocol for the quantification of total 7α-hydroxycholesterol (free and esterified) in human plasma using LC-MS/MS and 7α-Hydroxycholesterol-d7 as an internal standard.[10]

Principle

A known amount of 7α-Hydroxycholesterol-d7 is added to a plasma sample. Cholesterol esters are hydrolyzed via saponification. The free oxysterols are then extracted, concentrated, and analyzed by LC-MS/MS. The concentration of endogenous 7α-hydroxycholesterol is calculated from the ratio of its peak area to that of the deuterated internal standard against a calibration curve.

Detailed Experimental Protocol

Materials and Reagents:

-

7α-Hydroxycholesterol (analyte standard)

-

7α-Hydroxycholesterol-d7 (internal standard)

-

Human Plasma (collected in K₂EDTA tubes)

-

Methanol, Ethanol, Hexane, Methyl-tert-butyl ether (MTBE) (all HPLC or MS grade)

-

Potassium Hydroxide (KOH)

-

Butylated Hydroxytoluene (BHT)

-

Deionized Water

-

Microcentrifuge tubes

Step-by-Step Methodology:

-

Standard and Internal Standard Preparation:

-

Prepare a 1 mg/mL stock solution of 7α-Hydroxycholesterol and 7α-Hydroxycholesterol-d7 in ethanol.

-

From these stocks, prepare a series of working standard solutions for the calibration curve (e.g., 0.5 to 200 ng/mL) and a single internal standard spiking solution (e.g., 50 ng/mL).

-

-

Sample Preparation:

-

Thaw plasma samples on ice to prevent auto-oxidation.[10]

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Spiking: Add a precise volume (e.g., 10 µL) of the 7α-Hydroxycholesterol-d7 internal standard spiking solution to each plasma sample, calibrator, and quality control sample. Vortex briefly.

-

Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic potassium hydroxide containing 0.1% BHT. The BHT is a critical antioxidant to prevent artificial formation of oxysterols during the heating step.[10]

-

Vortex thoroughly and incubate at 60°C for 1 hour to hydrolyze the cholesterol esters.

-

-

Liquid-Liquid Extraction:

-

Cool the samples to room temperature.

-

Add 1 mL of deionized water.

-

Add 5 mL of a hexane/MTBE (1:1, v/v) mixture.

-

Vortex vigorously for 5 minutes to ensure thorough extraction of the lipids into the organic phase.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

-

Final Sample Preparation:

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or 30°C.

-

Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column suitable for lipid analysis.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both often containing a modifier like 0.1% formic acid or 5 mM ammonium acetate to improve ionization.

-

Mass Spectrometry: Operate in electrospray ionization (ESI) positive mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). Optimize the specific precursor-to-product ion transitions for both 7α-hydroxycholesterol and 7α-Hydroxycholesterol-d7.

-

Workflow Visualization

Caption: Quantitative workflow using stable isotope dilution LC-MS/MS.

Conclusion

7α-Hydroxycholesterol-d7 is an indispensable tool for researchers and drug development professionals investigating lipid metabolism. Its role as an internal standard in mass spectrometry-based assays provides the necessary foundation for obtaining accurate, reproducible, and trustworthy data. By enabling precise measurement of its endogenous counterpart, 7α-Hydroxycholesterol-d7 facilitates deeper insights into the regulation of bile acid synthesis, cholesterol homeostasis, and the pathophysiology of related metabolic and inflammatory diseases.

References

-

Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC - NIH. National Institutes of Health. [Link]

-

7α-hydroxycholesterol-d7 | 349553-94-2. Avanti Polar Lipids. [Link]

-

Cholesterol 7 alpha-hydroxylase. Wikidoc. [Link]

-

Species-specific mechanisms for cholesterol 7alpha-hydroxylase (CYP7A1) regulation by drugs and bile acids. PubMed. [Link]

-

Cholesterol 7 alpha-hydroxylase. Wikipedia. [Link]

-

Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. Reactome. [Link]

-

Role of the cholesterol 7α-hydroxylase and CYP7A1 gene in human physiology and pathology. Annales Academiae Medicae Silesiensis. [Link]

-

7alpha-Hydroxycholesterol-d7. PubChem. [Link]

-

7alpha-Hydroxycholesterol. Mayflower Bioscience. [Link]

-

Novel LC–MS/MS method for assay of 7α-hydroxy-4-cholesten-3-one in human plasma. ScienceDirect. [Link]

-

Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans. PubMed. [Link]

-

7Alpha-Hydroxycholesterol. PubChem. [Link]

-

7α-Hydroxycholesterol. Wikipedia. [Link]

Sources

- 1. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 7alpha-hydroxy Cholesterol-d7 | CAS 349553-94-2 | Cayman Chemical | Biomol.com [biomol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. avantiresearch.com [avantiresearch.com]

- 12. 7ALPHA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 | 349553-94-2 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. 7alpha-Hydroxycholesterol-d7 | C27H46O2 | CID 3247055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]

- 18. Species-specific mechanisms for cholesterol 7alpha-hydroxylase (CYP7A1) regulation by drugs and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of the cholesterol 7α-hydroxylase and CYP7A1 gene in human physiology and pathology [annales.sum.edu.pl]

The Critical Role of 7α-Hydroxycholesterol-d7 in Bile Acid Synthesis Research: A Technical Guide to CYP7A1 Activity Quantification

Executive Summary

In the fields of hepatology, lipidomics, and metabolic drug development, accurately quantifying bile acid synthesis rates is paramount. The classic (neutral) bile acid synthesis pathway is governed by a single, highly regulated rate-limiting enzyme: Cholesterol 7α-hydroxylase (CYP7A1) . Measuring the direct product of this enzyme, 7α-hydroxycholesterol (7α-OHC), provides an immediate biochemical snapshot of hepatic CYP7A1 activity.

However, sterol quantification via mass spectrometry is notoriously susceptible to matrix interference and poor ionization. As a Senior Application Scientist, I present this whitepaper to detail the mechanistic rationale, analytical causality, and self-validating methodologies required to accurately quantify CYP7A1 activity using the gold-standard stable isotope-labeled internal standard: 7α-Hydroxycholesterol-25,26,26,26,27,27,27-d7 (7α-OHC-d7) .

Mechanistic Context: CYP7A1 and the Classic Pathway

The human liver produces up to 0.5 grams of bile acids daily, with the classic pathway accounting for approximately 90% of total bile acid generation 1[1]. Initiated in the hepatic endoplasmic reticulum, CYP7A1 catalyzes the irreversible 7α-hydroxylation of cholesterol to form 7α-hydroxycholesterol 2[2].

This intermediate is subsequently oxidized by HSD3B7 to form 7α-hydroxy-4-cholesten-3-one (C4), a stable circulating biomarker often used as a surrogate for bile acid synthesis 3[3]. However, for in vitro microsomal assays or high-precision in vivo metabolic tracing, quantifying the direct product (7α-OHC) is the most accurate reflection of CYP7A1 kinetics 4[4].

Classic Bile Acid Synthesis Pathway Highlighting CYP7A1 and 7α-Hydroxycholesterol.

The Analytical Challenge and the Role of 7α-OHC-d7

Sterols are difficult targets for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). They lack highly basic or acidic functional groups, making standard Electrospray Ionization (ESI) inefficient. Furthermore, biological matrices like liver microsomes or plasma are rich in phospholipids that cause severe ionization suppression.

To circumvent these issues, we mandate the use of 7α-Hydroxycholesterol-d7 as an internal standard 5[5].

-

Causality of the Mass Shift: The d7 variant features seven deuterium atoms on its terminal isooctyl tail. This creates a +7 Da mass shift (MW 409.7 vs 402.65), pushing the internal standard safely outside the natural isotopic envelope of endogenous 7α-OHC, completely eliminating quadrupole cross-talk.

-

Causality of Co-elution: Because deuterium does not significantly alter lipophilicity, 7α-OHC-d7 co-elutes identically with endogenous 7α-OHC on reversed-phase columns. This guarantees that both molecules experience the exact same matrix effects in the ion source, allowing the ratio of their signals to remain perfectly quantitative.

Optimized LC-MS/MS Methodology & Self-Validating Protocol

The following protocol is engineered to isolate sterols, maximize ionization, and continuously validate its own accuracy.

Step-by-Step Experimental Workflow

-

Sample Preparation & Isotope Equilibration: Aliquot 50 µL of plasma or microsomal fraction. Crucial Step: Spike in 10 µL of 7α-OHC-d7 working solution before any extraction. Allow 15 minutes of incubation. Causality: This ensures the internal standard binds to lipophilic carrier proteins equivalently to the endogenous analyte, normalizing any downstream extraction losses.

-

Liquid-Liquid Extraction (LLE): Add 500 µL of Hexane:Ethyl Acetate (70:30, v/v). Vortex for 5 minutes and centrifuge at 14,000 x g. Causality: While protein precipitation (crashing) is faster, it leaves phospholipids in the sample. LLE selectively partitions neutral sterols into the organic phase, leaving highly polar, ion-suppressing phospholipids in the aqueous waste.

-

Drying and Reconstitution: Transfer the organic layer to a clean plate and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Methanol:Water (80:20, v/v).

-

Chromatographic Separation: Inject 5 µL onto a Synergi Polar-C18 column (or equivalent) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) 4[4]. Causality: A polar-embedded C18 phase is required to resolve 7α-OHC from its closely related isomers (e.g., 7β-OHC and 4β-OHC).

-

Atmospheric Pressure Chemical Ionization (APCI): Operate the MS in APCI(+) mode. Causality: Because sterols lack easily ionizable groups for ESI, APCI utilizes a corona discharge to initiate gas-phase ion-molecule reactions, efficiently protonating the hydroxyl groups and driving an immediate in-source loss of water to form the[M+H-H2O]+ precursor ion 4[4].

The Self-Validating QC Framework

To ensure absolute trustworthiness, every analytical batch must be structured as a self-validating system containing:

-

System Suitability Test (SST): A neat standard injection to verify column backpressure and MS sensitivity before committing samples.

-

Double Blank: Matrix without analyte or IS (validates the absence of endogenous interference).

-

Single Blank: Matrix with IS only. Crucial: This validates the isotopic purity of the d7 standard, ensuring no unlabeled 7α-OHC is present as an artifact.

-

Quality Controls (QCs): Low, Mid, and High concentration spikes processed alongside unknowns to monitor intra-assay precision.

LC-MS/MS Workflow for 7α-Hydroxycholesterol Quantification using 7α-OHC-d7.

Quantitative Data & Mass Spectrometry Parameters

A fascinating aspect of this assay lies in the fragmentation logic. During Collision-Induced Dissociation (CID), both the endogenous analyte and the d7-labeled standard lose their isooctyl tail. Because the 7 deuterium atoms are located exclusively on this tail (positions 25, 26, 27), they are cleaved off, resulting in an identical product ion (m/z 159.1) representing the intact steroid core 4[4].

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | LLOQ (ng/mL) | Linear Range (ng/mL) |

| 7α-Hydroxycholesterol | 385.1[M+H-H2O]+ | 159.1 | APCI (+) | 1.56 | 1.56 - 100.0 |

| 7α-Hydroxycholesterol-d7 | 392.1 [M+H-H2O]+ | 159.1 | APCI (+) | N/A (Fixed IS) | N/A |

Clinical and Preclinical Applications

The precise quantification of 7α-OHC using its d7 internal standard has profound implications in modern drug development and diagnostics:

-

Cerebrotendinous Xanthomatosis (CTX): CTX is a rare lipid storage disorder caused by pathogenic variants in CYP27A1. This mutation disrupts downstream bile acid synthesis, causing a massive upstream accumulation of 7α-OHC and C4. Accurate LC-MS/MS quantification of these metabolites is now the gold standard for rapid biochemical diagnosis of CTX 1[1].

-

Pharmacodynamics of FXR Agonists: In the development of therapeutics for Metabolic Dysfunction-Associated Steatohepatitis (MASH), Farnesoid X Receptor (FXR) agonists are used to suppress bile acid synthesis. Measuring the corresponding drop in 7α-OHC and C4 provides direct proof of target engagement and mechanistic efficacy 6[6].

References

-

Novel LC–MS/MS method for assay of 7α-hydroxy-4-cholesten-3-one in human plasma Source: researchgate.net URL: [Link]

-

LC-MS/MS Quantification of 7α-hydroxy-4-cholesten-3-one (C4) in Rat and Monkey Plasma Source: researchgate.net URL:[Link]

-

Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs Source: researchgate.net URL: [Link]

-

Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review Source: nih.gov URL:[Link]

Sources

- 1. Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7ALPHA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 | 349553-94-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 7alpha-hydroxy Cholesterol-d7 | CAS 349553-94-2 | Cayman Chemical | Biomol.de [biomol.com]

- 6. researchgate.net [researchgate.net]

7α-Hydroxycholesterol-d7: The Gold Standard for Quantifying CYP7A1 Activity

This guide serves as a comprehensive technical resource for the application of 7α-Hydroxycholesterol-d7 in the quantification of CYP7A1 activity. It is structured to provide actionable protocols, mechanistic insights, and rigorous validation standards for researchers in metabolic disease and drug development.

Technical Guide & Application Note

Executive Summary

Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic bile acid synthesis pathway, making it a critical checkpoint for cholesterol homeostasis and a high-value target in metabolic disease research (NASH/MASH, atherosclerosis).[1][2][3] While downstream metabolites like C4 (7α-hydroxy-4-cholesten-3-one) are often used as serum surrogates, the direct quantification of 7α-Hydroxycholesterol (7α-OHC) provides the most proximal readout of enzymatic flux in liver microsomes and specific tissue matrices.

This guide details the utilization of 7α-Hydroxycholesterol-d7 (7α-OHC-d7) not merely as a reference, but as the critical Internal Standard (IS) required to normalize extraction efficiency, ionization suppression, and matrix effects in Isotope Dilution Mass Spectrometry (ID-LC-MS/MS).

Mechanistic Grounding: The CYP7A1 Pathway

To understand the biomarker, one must understand the flux it represents. CYP7A1 resides in the endoplasmic reticulum of hepatocytes, converting cholesterol into 7α-Hydroxycholesterol.[4] This step is irreversible and tightly regulated by nuclear receptors (FXR, LXR).

Pathway Visualization

The following diagram illustrates the classic bile acid pathway, highlighting the specific enzymatic step quantified by the 7α-OHC/7α-OHC-d7 ratio.

Figure 1: The Classic Bile Acid Synthesis Pathway.[1] CYP7A1 catalyzes the conversion of Cholesterol to 7α-Hydroxycholesterol, the primary analyte measured using the d7-IS.[3][5][6]

The Role of 7α-Hydroxycholesterol-d7

In quantitative bioanalysis, "absolute" quantification is a misnomer without an internal reference. 7α-OHC-d7 is a stable isotope-labeled analog where seven hydrogen atoms are replaced with deuterium (typically on the side chain at C25, C26, C27).

Why d7? The Physics of Precision

-

Co-Elution: The d7 analog is chemically nearly identical to endogenous 7α-OHC. It co-elutes (or elutes with a negligible shift) during liquid chromatography. This means the IS experiences the exact same matrix suppression or enhancement effects as the analyte at the electrospray ionization (ESI) source.

-

Extraction Normalization: By spiking the d7-IS into the biological sample before extraction, any loss of analyte during protein precipitation or lipid extraction is mirrored by the IS. The ratio remains constant.

-

Mass Shift: The +7 Da mass shift (m/z 385.4 vs 392.4) is sufficient to prevent "cross-talk" or isotopic overlap between the natural envelope of the analyte and the standard.

Experimental Protocol: ID-LC-MS/MS Quantification

Objective: Quantify 7α-OHC in liver microsomes or plasma using 7α-OHC-d7 as the internal standard.

Reagents & Materials

-

Internal Standard: 7α-Hydroxycholesterol-d7 (≥99% isotopic purity).[8]

-

Matrix: Plasma, Serum, or Liver Homogenate.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid, Water.

Workflow Diagram

Figure 2: Isotope Dilution Workflow.[9] The critical step is the early addition of the d7-IS to correct for all downstream variances.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a stock solution of 7α-OHC-d7 at 1 µg/mL in Methanol.

-

Prepare a calibration curve of unlabeled 7α-OHC (e.g., 1–1000 ng/mL) in surfactant-free matrix or solvent.

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 50 µL of sample (plasma/microsomes) into a 1.5 mL tube.

-

CRITICAL: Add 10 µL of 7α-OHC-d7 Internal Standard working solution. Vortex for 10 seconds. This locks in the quantitative ratio.

-

Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 1 min.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to an LC vial.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 2.1x50mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 5 mins.

-

Ionization: ESI Positive Mode (Water loss transition is most common).

-

Mass Spectrometry Transitions (MRM)

The following transitions are standard for monitoring the dehydration product

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 7α-Hydroxycholesterol | 385.4 | 367.3 | 30 | 20 |

| 7α-Hydroxycholesterol-d7 | 392.4 | 374.4 | 30 | 20 |

Note: Exact masses may vary slightly based on the specific deuteration pattern of the commercial standard (e.g., d7 vs d6). Always verify the Certificate of Analysis.

Validation & Quality Control (Self-Validating Systems)

To ensure the assay is robust (E-E-A-T principle), the following validation steps are mandatory:

-

Linearity: The calibration curve (Analyte Area / IS Area vs. Concentration) must have an

. -

Recovery: Compare the peak area of the d7-IS spiked before extraction vs. after extraction. Recovery should be consistent (>80%).

-

Matrix Effect: Compare the signal of d7-IS in solvent vs. in extracted matrix. A suppression of >20% requires chromatographic optimization or a more rigorous clean-up (e.g., SLE or SPE).

-

Auto-oxidation Check: Cholesterol can auto-oxidize to 7α-OHC during sample handling. Always process a "Cholesterol-only" control to ensure no artificial formation of the biomarker occurs during the assay. BHT (Butylated hydroxytoluene) can be added to solvents to prevent this.[6]

Applications in Drug Development

-

CYP7A1 Induction/Inhibition: Screening LXR agonists (inducers) or FXR agonists (repressors) in hepatocyte cultures.

-

Flux Analysis: In advanced studies, Cholesterol-d7 can be administered as a tracer. The formation of 7α-OHC-d7 is then measured (using a d0 or different isotope standard) to determine the rate of synthesis dynamically.

-

Liver Disease Staging: Reduced CYP7A1 activity is often a hallmark of NAFLD/NASH progression to fibrosis.

References

-

Norlin, M., & Wikvall, K. (2007). Enzymes in the metabolism of vitamin D and other signaling oxysterols. Current Molecular Medicine. Link

-

Honda, A., et al. (2011). Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS. Journal of Lipid Research.[10] Link

-

Shoda, J., et al. (1993). The levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect the activity of hepatic cholesterol 7 alpha-hydroxylase in patients with gallstones.[5] Hepatology. Link

-

Griffiths, W. J., & Wang, Y. (2011). Mass spectrometry: from proteomics to metabolomics and lipidomics. Chemical Society Reviews. Link

-

Cayman Chemical. (2024). 7α-hydroxy Cholesterol-d7 Product Insert & Analysis Certification. Link

Sources

- 1. egeneinc.com [egeneinc.com]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. On the possible use of the serum level of 7 alpha-hydroxycholesterol as a marker for increased activity of the cholesterol 7 alpha-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to Differentiating 7α- and 7β-Hydroxycholesterol-d7: Stereochemistry, Biological Roles, and Analytical Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

7α-Hydroxycholesterol and 7β-Hydroxycholesterol are epimeric oxysterols whose distinct origins and biological functions make them critical molecules in biomedical research. While structurally similar, the stereochemical orientation of the hydroxyl group at the C7 position dictates their metabolic fate and pathological significance. 7α-Hydroxycholesterol is a key enzymatic product in the bile acid synthesis pathway, serving as a vital biomarker for liver function. Conversely, 7β-Hydroxycholesterol is primarily a product of non-enzymatic cholesterol auto-oxidation, implicated in cellular toxicity and the pathogenesis of diseases driven by oxidative stress. Their deuterated counterparts, 7α-Hydroxycholesterol-d7 and 7β-Hydroxycholesterol-d7, are indispensable tools for precise quantification in complex biological matrices using isotope dilution mass spectrometry. This guide provides an in-depth exploration of the fundamental differences between these molecules, from their chemical structure and formation pathways to their contrasting biological activities and the analytical methodologies required for their accurate differentiation and measurement.

The Foundational Difference: Stereochemistry at the C7 Position

The defining characteristic that separates 7α-hydroxycholesterol from 7β-hydroxycholesterol is the spatial orientation of the hydroxyl (-OH) group on the seventh carbon (C7) of the sterol ring structure. These two molecules are stereoisomers, specifically epimers, meaning they differ in configuration at only one chiral center.

-

7α-Hydroxycholesterol : The hydroxyl group is in the alpha (α) position, meaning it projects below the plane of the steroid ring system in a conformation known as axial.

-

7β-Hydroxycholesterol : The hydroxyl group is in the beta (β) position, projecting above the plane of the ring in an equatorial conformation.

This seemingly minor structural variance has profound implications for enzyme recognition, metabolic processing, and biological activity.

Caption: Core structural difference between 7α- and 7β-hydroxycholesterol.

Divergent Origins: Enzymatic Regulation vs. Oxidative Damage

The formation pathways of these two epimers are fundamentally distinct, which is central to their use as biomarkers for different physiological and pathological processes.

7α-Hydroxycholesterol: The Regulated Gateway to Bile Acids

7α-hydroxycholesterol is the initial and principal product in the classic (or neutral) pathway of bile acid synthesis.[1] Its formation is a tightly regulated enzymatic reaction occurring in the endoplasmic reticulum of liver cells.[2]

-

Enzyme: Cholesterol 7α-hydroxylase (CYP7A1), a cytochrome P450 enzyme.[2]

-

Significance: This reaction is the rate-limiting step in bile acid synthesis, making the concentration of 7α-hydroxycholesterol a direct reflection of the pathway's activity.[1][2]

Consequently, serum levels of 7α-hydroxycholesterol are considered a reliable surrogate marker for the rate of hepatic bile acid production.[3][4][5] This is invaluable for assessing liver function and the effects of drugs that modulate cholesterol metabolism.[4]

Caption: The classic bile acid synthesis pathway initiated by CYP7A1.

7β-Hydroxycholesterol: A Biomarker of Oxidative Stress

In stark contrast, 7β-hydroxycholesterol is not a primary product of a specific metabolic pathway. Instead, it is formed predominantly through the non-enzymatic auto-oxidation of cholesterol, often initiated by reactive oxygen species (ROS).[6] It is considered a major and cytotoxic product of cholesterol oxidation.[6] Its presence in tissues and circulation is therefore an indicator of systemic or localized oxidative stress. This oxysterol has been found in increased amounts in pathological states such as cardiovascular diseases, neurodegenerative disorders, and inflammatory bowel diseases.[6][7]

Caption: Formation of 7β-hydroxycholesterol via oxidative stress.

Contrasting Biological Significance and Pathophysiological Roles

The divergent origins of these epimers lead to vastly different biological roles and implications in disease.

| Feature | 7α-Hydroxycholesterol | 7β-Hydroxycholesterol |

| Primary Role | Metabolic intermediate in bile acid synthesis[8][9] | Marker of oxidative stress and lipid peroxidation[6][10] |

| Biological Context | Regulated cholesterol homeostasis, liver function[2] | Cellular damage, inflammation, cytotoxicity[6][11] |

| Clinical Relevance | Biomarker for hepatic bile acid synthesis rate[3][5] | Implicated in atherosclerosis, neurodegeneration (e.g., Alzheimer's, MS), and inflammatory diseases[6][12][13][14] |

| Cellular Effects | Can induce pro-inflammatory responses and increase adhesion molecule expression[9][10] | Potent inducer of apoptosis, disrupts Ca2+ homeostasis, activates MAP kinases[11], and can cause mitochondrial dysfunction[12][15] |

The Critical Role of Deuteration: The "-d7" Advantage

The "-d7" suffix signifies that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen. These deuterated molecules are not intended for biological effect studies but are synthesized for a crucial analytical purpose: to serve as ideal internal standards for quantification by mass spectrometry.[16]

The Principle of Isotope Dilution Mass Spectrometry (IDMS): IDMS is the gold standard for quantitative analysis in complex matrices. The process relies on adding a known quantity of the stable isotope-labeled (e.g., -d7) version of the analyte to the sample at the very beginning of the workflow.

Why it is the Superior Method:

-

Chemical and Physical Identity: The deuterated standard is chemically identical to the endogenous (natural) analyte. It therefore behaves identically during all sample preparation steps (extraction, derivatization) and chromatographic separation.[16]

-

Correction for Loss: Any analyte lost during sample processing will be accompanied by a proportional loss of the internal standard. The final ratio of analyte to standard remains constant, ensuring accuracy.

-

Correction for Matrix Effects: In mass spectrometry, other molecules in the sample can suppress or enhance the ionization of the target analyte. Since the deuterated standard co-elutes and ionizes with the same efficiency, it experiences the same matrix effects, which are canceled out when the ratio is calculated.

-

Mass Shift: The "-d7" label gives the standard a mass that is 7 Daltons higher than the endogenous compound. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of both the analyte and the internal standard.[17]

Analytical Strategies for Differentiation and Quantification

Distinguishing and accurately quantifying these epimers requires a combination of high-resolution chromatography and sensitive mass spectrometry. The use of their respective deuterated internal standards is essential for achieving reliable, reproducible results.

Experimental Protocol: Quantification via LC-MS/MS

This protocol outlines a typical workflow for the simultaneous quantification of 7α- and 7β-hydroxycholesterol in plasma or serum using their -d7 internal standards.

Step 1: Sample Preparation & Internal Standard Spiking

-

Rationale: The internal standard must be added first to account for all subsequent procedural variations.

-

Procedure:

-

Thaw 100 µL of plasma/serum sample on ice.

-

Add a known amount (e.g., 10 µL of a 1 µg/mL solution) of a mixture containing both 7α-Hydroxycholesterol-d7 and 7β-Hydroxycholesterol-d7 in methanol.

-

Vortex briefly to mix.

-

Step 2: Protein Precipitation and Lipid Extraction

-

Rationale: To remove interfering proteins and concentrate the lipid-soluble analytes.

-

Procedure:

-

Add 400 µL of ice-cold acetonitrile containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation during preparation.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) for LC-MS/MS analysis.[18]

-

Caption: Key steps in the isotope dilution LC-MS/MS analytical workflow.

Step 3: Chromatographic Separation

-

Rationale: The epimers must be chromatographically separated for unambiguous identification and to prevent isobaric interference. Reversed-phase liquid chromatography (RPLC) is highly effective.[19] The more polar 7α-epimer typically elutes earlier than the less polar 7β-epimer on a C18 column.[19][20]

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium acetate.[17]

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or 5mM ammonium acetate.[17]

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient from ~70% B to 100% B over 10-15 minutes.

-

Step 4: Mass Spectrometric Detection

-

Rationale: Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for quantification in a complex matrix. Multiple Reaction Monitoring (MRM) is the most common mode.

-

Procedure:

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. The precursor ion often corresponds to the dehydrated ion [M+H-H₂O]⁺.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 7α-Hydroxycholesterol | 385.3 | 367.3 | Quantification transition |

| 7α-Hydroxycholesterol-d7 | 392.4 | 374.4 | Internal Standard |

| 7β-Hydroxycholesterol | 385.3 | 367.3 | Quantification transition |

| 7β-Hydroxycholesterol-d7 | 392.4 | 374.4 | Internal Standard |

| Note: Specific transitions should be optimized on the instrument being used. The values above are representative.[17] |

Step 5: Data Analysis and Quantification

-

Rationale: The ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard is used to calculate the concentration against a calibration curve.

-

Procedure:

-

Integrate the peak areas for the specific MRM transitions of each analyte and its internal standard.

-

Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(Internal Standard).

-

Construct a calibration curve using known concentrations of unlabeled standards spiked with the same amount of internal standard.

-

Determine the concentration of the analyte in the unknown sample by interpolating its PAR on the calibration curve.

-

Summary and Concluding Remarks

7α-Hydroxycholesterol-d7 and 7β-Hydroxycholesterol-d7 are powerful analytical tools that enable researchers to precisely measure their endogenous, non-labeled counterparts. The fundamental distinction between these epimers lies in their origin and consequent biological meaning.

-

7α-Hydroxycholesterol is the product of regulated enzymatic activity, making its quantification a direct measure of bile acid synthesis and a key biomarker in metabolic and liver function studies.

-

7β-Hydroxycholesterol is a product of uncontrolled oxidative damage, making its quantification a critical tool for investigating diseases rooted in oxidative stress, such as atherosclerosis and neurodegeneration.

A thorough understanding of their stereochemistry, formation, and biological roles, combined with robust analytical methods like isotope dilution LC-MS/MS, is essential for any researcher or drug development professional working in these fields. The ability to accurately differentiate and quantify these molecules provides invaluable insights into human health and disease.

References

- Schwartz, C. C., Vlahcevic, Z. R., Berman, M., Almond, H. R., & Swell, L. (1976). Bile acid synthesis in man: metabolism of 7-hydroxycholesterol-14 C and 26-hydroxycholesterol-3 H. PubMed.

- Hahn, C., Reichel, C., & von Bergmann, K. (1995). Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans. Journal of Lipid Research.

- Vejux, A., & Lizard, G. (2020). 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration. Advances in Experimental Medicine and Biology.

- Schroepfer, G. J. (2000). Oxysterols: Modulators of Cholesterol Metabolism and Other Processes. Physiological Reviews.

- Shoda, J., He, B., Tanaka, N., Matsuzaki, Y., Osuga, T., & Miyazaki, H. (1995). Serum 7 alpha-hydroxycholesterol as a new parameter of liver function in patients with chronic liver diseases. Gastroenterology.

- Shoda, J., Tanaka, N., Osuga, T., & Miyazaki, H. (1993). Serum 7 alpha-hydroxycholesterol reflects hepatic bile acid synthesis in patients with obstructive jaundice after external biliary drainage.

- Ramassamy, C., Di-Masco, N., Maquart, G., Roy, J., & Jacotot, B. (1993).

- Reactome. (n.d.). Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol.

- Vejux, A., Abed-Vieillard, D., Hajji, K., Zarrouk, A., Mackrill, J. J., Ghosh, S., ... & Lizard, G. (2019). 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity. Journal of Steroid Biochemistry and Molecular Biology.

- TargetMol. (n.d.). 7 Beta-Hydroxycholesterol. TargetMol.

- Sauter, G., Berr, F., Beuers, U., Fischer, S., & Paumgartner, G. (1996). Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans.

- Crick, P. J., et al. (2015). Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

- Muchalski, H. (2018). Site-specific synthesis and application of deuterium-labeled sterols.

- Wikipedia contributors. (2023). Cholesterol 7 alpha-hydroxylase. Wikipedia.

- Oda, H., Yamashita, H., Kosahara, K., Kuroki, S., & Nakayama, F. (1990). Esterified and total 7 alpha-hydroxycholesterol in human serum as an indicator for hepatic bile acid synthesis. Journal of Lipid Research.

- Cayman Chemical. (n.d.). 7α-hydroxy Cholesterol. Cayman Chemical.

- ResearchGate. (2021). The Cholesterol Autoxidation Products, 7-Ketocholesterol and 7β-Hydroxycholesterol are Associated with Serum Neurofilaments in Multiple Sclerosis.

- Kim, D. K., et al. (2024). Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease.

- Crick, P. J., et al. (2017). Charge-tagging liquid chromatography–mass spectrometry methodology targeting oxysterol diastereoisomers.

- Gamba, P., et al. (2021). The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer's Disease. MDPI.

- Monier, S., et al. (2003). Impairment of the cytotoxic and oxidative activities of 7 beta-hydroxycholesterol and 7-ketocholesterol by esterification with oleate.

- LIPID MAPS. (2007). Sterols Mass Spectra Protocol. LIPID MAPS.

- Dzeletovic, S., Breuer, O., Lund, E., & Diczfalusy, U. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. Analytical Biochemistry.

- MedChemExpress. (n.d.). 7α-Hydroxycholesterol. MedChemExpress.

- Mignard, V., et al. (2000). 7beta-hydroxycholesterol induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells. FEBS Letters.

- Wikipedia contributors. (2023). 7α-Hydroxycholesterol. Wikipedia.

- BenchChem. (n.d.). Confirming 7-Hydroxycholesterol Identity: A Comparative Guide to Tandem MS Techniques. BenchChem.

Sources

- 1. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 2. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum 7 alpha-hydroxycholesterol as a new parameter of liver function in patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum 7 alpha-hydroxycholesterol reflects hepatic bile acid synthesis in patients with obstructive jaundice after external biliary drainage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bile acid synthesis in man: metabolism of 7 -hydroxycholesterol- 14 C and 26-hydroxycholesterol- 3 H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 7beta-hydroxycholesterol induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Impairment of the cytotoxic and oxidative activities of 7 beta-hydroxycholesterol and 7-ketocholesterol by esterification with oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arkat-usa.org [arkat-usa.org]

- 17. lipidmaps.org [lipidmaps.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Charge-tagging liquid chromatography–mass spectrometry methodology targeting oxysterol diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

Technical Whitepaper: Tracing the Neutral Bile Acid Pathway Using 7α-Hydroxycholesterol-d7 in Liver Microsomes

Executive Summary

Bile acid biosynthesis is the primary catabolic route for cholesterol elimination in mammals. Dysregulation of this pathway is implicated in cholestatic liver diseases, metabolic syndrome, and drug-induced liver injury (DILI). The classic (neutral) pathway is initiated in the endoplasmic reticulum by cholesterol 7α-hydroxylase (CYP7A1), yielding 7α-hydroxycholesterol[1].

To study the downstream enzymatic cascade without the confounding background of the massive endogenous cholesterol pool, researchers utilize 7α-hydroxycholesterol-25,26,26,26,27,27,27-d7 (7α-OHC-d7) as a stable isotope tracer[2][3]. This whitepaper provides an authoritative guide on the microsomal metabolism of 7α-OHC-d7, detailing the mechanistic enzymology, structural rationale, and a self-validating experimental protocol for LC-MS/MS tracking.

Mechanistic Enzymology in Subcellular Fractions

While primary hepatocytes provide a holistic cellular system, liver microsomes are strategically utilized to isolate the endoplasmic reticulum-resident enzymes from mitochondrial (e.g., CYP27A1) and peroxisomal confounders[4]. This subcellular fractionation prevents the premature side-chain cleavage of the sterol, ensuring high-fidelity tracking of ring modifications.

The Enzymatic Cascade

When 7α-OHC-d7 is incubated in liver microsomes, it undergoes a two-step transformation:

-

Oxidation and Isomerization (HSD3B7): The 3β-hydroxyl group of 7α-OHC-d7 is oxidized, and the double bond is isomerized from the B-ring (Δ5) to the A-ring (Δ4) by the microsomal enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase/isomerase (HSD3B7)[1][5]. This forms 7α-hydroxy-4-cholesten-3-one-d7 , a critical branch-point intermediate[5].

-

Branch Point Hydroxylation (CYP8B1): The intermediate is subsequently hydroxylated at the 12α-position by sterol 12α-hydroxylase (CYP8B1), a cytochrome P450 enzyme[1][6]. This yields 7α,12α-dihydroxy-4-cholesten-3-one-d7 , committing the molecule to the cholic acid (CA) synthesis pathway[6].

Structural Causality: Why the -d7 Isotope?

The seven deuterium atoms in 7α-OHC-d7 are located on the terminal methyl groups of the isooctyl side chain (C25, C26, C27)[3]. Because HSD3B7 and CYP8B1 exclusively modify the sterol ring (C3 and C12), the -d7 label is perfectly conserved during microsomal incubations. This structural stability prevents isotope scrambling and allows for precise mass-shift tracking.

Fig 1: Microsomal metabolism of 7α-OHC-d7 via HSD3B7 and CYP8B1.

Quantitative Data & LC-MS/MS Parameters

Tracking these highly lipophilic, poorly ionizing sterols requires optimized mass spectrometry. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is preferred over ESI to induce the characteristic loss of water [M+H-H2O]+ for robust Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS MRM Transitions for 7α-OHC-d7 Metabolites (APCI+)

| Compound | Metabolic Role | Enzyme | Required Cofactor | Precursor Ion (m/z) | Product Ion (m/z) |

| 7α-OHC-d7 | Substrate | N/A | N/A | 393.3 | 375.3 |

| 7α-OH-4-C-3-one-d7 | Branch Intermediate | HSD3B7 | NAD+ | 409.3 | 391.3 |

| 7α,12α-diOH-4-C-3-one-d7 | Cholic Acid Precursor | CYP8B1 | NADPH | 425.3 | 407.3 |

*Note: Representative nominal masses based on [M+H-H2O]+ ionization. Exact tuning is instrument-dependent.

Self-Validating Experimental Protocol

A critical point of failure in standard in vitro drug metabolism and pharmacokinetics (DMPK) assays is the exclusive reliance on NADPH regenerating systems. Because HSD3B7 is a dehydrogenase, it strictly requires NAD+ to oxidize the 3β-hydroxyl group[1]. Without exogenous NAD+, the conversion of 7α-OHC-d7 stalls, creating an artificial bottleneck. Conversely, the subsequent step by CYP8B1 requires NADPH and molecular oxygen[6].

The following protocol is designed as a self-validating system, ensuring both enzymes are properly fueled.

Step-by-Step Methodology

-

Microsome Preparation:

-

Thaw pooled human or rat liver microsomes on ice.

-

Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

-

Tracer Equilibration:

-

Spike 7α-OHC-d7 (dissolved in ethanol or DMSO) into the microsomal suspension to achieve a final concentration of 5 µM. Ensure organic solvent concentration remains below 0.5% (v/v) to prevent CYP inhibition.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

-

Catalytic Initiation (The Dual-Cofactor System):

-

Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NAD+ (for HSD3B7) and 1 mM NADPH (for CYP8B1).

-

Control Validation: Run parallel negative controls lacking NAD+ (to validate HSD3B7 dependence) and lacking NADPH (to validate CYP8B1 dependence).

-

-

Incubation & Quenching:

-

Incubate at 37°C. Draw 50 µL aliquots at designated time points (e.g., 0, 10, 20, 40, 60 minutes).

-

Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 7α-hydroxycholesterol-d4) to normalize extraction efficiency.

-

-

Extraction & Analysis:

-

Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to LC vials for APCI-LC-MS/MS analysis using the MRM transitions outlined in Table 1.

-

Fig 2: Self-validating microsomal assay workflow for 7α-OHC-d7 tracking.

References

-

MDPI. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo. Available at: [Link]

-

ResearchGate. Major bile acid biosynthesis pathways. Available at: [Link]

-

ResearchGate. Regulation of bile acid synthesis. Available at: [Link]

-

UniProt. CYP8B1 - 5-beta-cholestane-3-alpha,7-alpha-diol 12-alpha-hydroxylase - Sus scrofa (Pig). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 7ALPHA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 | 349553-94-2 [chemicalbook.com]

- 3. 7alpha-hydroxy Cholesterol-d7 | CAS 349553-94-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

7α-Hydroxycholesterol-d7: Molecular Weight, Isotopic Purity, and LC-MS/MS Quantitation Strategies in Lipidomics

Executive Summary

Oxysterols are highly bioactive lipids that serve as critical intermediates in cholesterol clearance and signaling. Among these, 7α-hydroxycholesterol (7α-OHC) is the first and rate-limiting product in the classic (neutral) bile acid biosynthesis pathway, catalyzed by the hepatic enzyme cholesterol 7α-hydroxylase (CYP7A1)[1]. Because circulating levels of 7α-OHC directly correlate with CYP7A1 enzymatic activity, it serves as a highly reliable biomarker for evaluating bile acid synthesis rates and diagnosing lipid storage disorders such as Cerebrotendinous Xanthomatosis (CTX)[2].

To accurately quantify trace levels of 7α-OHC in complex biological matrices, mass spectrometry is the gold standard. However, lipidomics assays are notoriously susceptible to matrix effects and variable extraction recoveries. This necessitates the use of a stable-isotope labeled internal standard (IS). 7α-Hydroxycholesterol-d7 (7α-OHC-d7) is the industry standard for this purpose, providing a structurally identical but mass-shifted analog to ensure quantitative rigor[3].

The Role of 7α-Hydroxycholesterol in Lipid Metabolism

The conversion of cholesterol to 7α-OHC is the dedicated committing step for neutral bile acid synthesis. By monitoring 7α-OHC, researchers can directly infer the transcriptional and enzymatic activity of CYP7A1 without requiring invasive liver biopsies.

Figure 1: The neutral bile acid biosynthesis pathway highlighting CYP7A1-mediated oxidation.

Physicochemical Properties & Molecular Weight Dynamics

The structural integrity and specific mass shift of the internal standard dictate the resolution of the mass spectrometry assay. Unlabeled 7α-OHC has a molecular weight of 402.65 g/mol . By replacing seven specific hydrogen atoms with deuterium on the aliphatic side chain (positions 25, 26, 26, 26, 27, 27, 27), the molecular weight is shifted to 409.70 g/mol [4].

Causality of the Mass Shift

In mass spectrometry, naturally occurring heavy isotopes (primarily

Quantitative Data Summary

| Property | Unlabeled 7α-Hydroxycholesterol | 7α-Hydroxycholesterol-d7 (IS) |

| CAS Number | 566-26-7 | 349553-94-2[4] |

| Molecular Formula | ||

| Molecular Weight | 402.65 g/mol | 409.70 g/mol [4] |

| Isotopic Shift | N/A | +7.04 Da |

| Target Purity | >98% | >99% deuterated forms[3] |

Isotopic Purity: The Core of Quantitative Trustworthiness

For an internal standard to be mathematically valid, its isotopic purity must be strictly controlled—commercial high-grade 7α-OHC-d7 is typically guaranteed at >99% deuterated forms (d1-d7) [3].

The Causality of Isotopic Cross-Talk

Isotopic purity is not merely a quality control metric; it is the mathematical foundation of the calibration curve. If the 7α-OHC-d7 standard contains even 0.5% of unlabeled (d0) 7α-OHC as a synthetic impurity, spiking a high concentration of the IS into the sample will artificially introduce the endogenous analyte into the matrix.

This phenomenon, known as "IS-to-Analyte cross-talk," artificially raises the background signal in the analyte's Multiple Reaction Monitoring (MRM) channel. This severely degrades the Lower Limit of Quantitation (LLOQ) and can cause false-positive elevations in patient samples, leading to misdiagnoses in clinical lipidomics.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . It not only extracts and quantifies the oxysterol but continuously proves the absence of isotopic interference during the run.

Step 1: System Suitability & Cross-Talk Validation (Crucial)

Why: Before running biological samples, you must prove the isotopic purity of your specific IS batch in-situ.

-

Blank + IS Sample (Zero Sample): Spike 7α-OHC-d7 into a surrogate matrix (e.g., stripped plasma) containing no endogenous 7α-OHC. Analyze via LC-MS/MS. Validation: The analyte MRM channel must show a peak area <20% of your intended LLOQ.

-

ULOQ without IS: Spike unlabeled 7α-OHC at the Upper Limit of Quantitation (ULOQ) into matrix, without adding the d7 IS. Validation: The IS MRM channel must show no peak, proving the M+7 natural isotopic envelope of the analyte does not interfere with the IS.

Step 2: Matrix Aliquoting & IS Spiking

-

Aliquot 50 µL of biological plasma or tissue homogenate into a microcentrifuge tube.

-

Spike 10 µL of a working 7α-OHC-d7 IS solution (e.g., 100 ng/mL in methanol) into the sample. Vortex for 30 seconds to allow equilibration between the IS and endogenous protein-bound lipids.

Step 3: Liquid-Liquid Extraction (LLE)

Why: Oxysterols are highly lipophilic. Protein precipitation alone often leaves severe phospholipid matrix effects.

-

Add 500 µL of Folch reagent (Chloroform:Methanol, 2:1 v/v) to the sample.

-

Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the lower organic phase (containing the oxysterols) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

Step 4: Derivatization (Girard P/T Reagent)

Why: Neutral oxysterols like 7α-OHC lack easily ionizable functional groups, resulting in poor Electrospray Ionization (ESI) efficiency. Derivatization with Girard T (GirT) reagent adds a permanent positive charge (quaternary ammonium group), boosting mass spec sensitivity by 10- to 100-fold.

-

Reconstitute the dried lipid extract in 50 µL of GirT reagent solution (prepared in methanol with 5% glacial acetic acid).

-

Incubate at room temperature for 1 hour in the dark to allow hydrazone formation at the 3-oxo or 7-oxo positions (note: 7α-OHC is often oxidized to 7α-hydroxy-4-cholesten-3-one prior to or during derivatization depending on the specific assay design).

Step 5: LC-MS/MS Acquisition

-

Inject 5 µL onto a C18 reversed-phase UHPLC column.

-

Monitor the specific MRM transitions for the derivatized unlabeled analyte and the derivatized 7α-OHC-d7 IS.

-

Quantify the endogenous concentration using the peak area ratio (Analyte / IS) plotted against a standard calibration curve.

Figure 2: Self-validating LC-MS/MS workflow for oxysterol quantitation using 7α-OHC-d7.

References

-

Correlation between plasma levels of 7α-hydroxy-4-cholesten-3-one and cholesterol 7α-hydroxylation rates in vivo in hyperlipidemic patients ResearchGate[Link]

-

Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review National Institutes of Health (NIH) / PMC[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7alpha-hydroxy Cholesterol-d7 | CAS 349553-94-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. 7a-Hydroxycholesterol-d7 powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]

A Technical Guide to the Physiological Significance of 7α-Hydroxycholesterol in Lipidomics

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7α-hydroxycholesterol (7α-OHC) occupies a critical nexus in lipid metabolism. As the direct product of the first and rate-limiting step in the classic bile acid synthesis pathway, its circulating levels provide a direct and dynamic readout of hepatic cholesterol catabolism. Beyond its foundational role as a metabolic intermediate, 7α-OHC is emerging as a vital biomarker in lipidomics, offering mechanistic insights into liver function, cardiovascular health, and neurodegenerative processes. Furthermore, its position downstream of the highly regulated enzyme Cholesterol 7α-hydroxylase (CYP7A1) makes it an indispensable pharmacodynamic biomarker for evaluating therapies targeting the farnesoid X receptor (FXR) and other key metabolic pathways. This guide provides a comprehensive overview of the biochemistry, analytical quantification, and profound physiological and pharmacological significance of 7α-OHC.

Chapter 1: The Biochemical Nexus: Biosynthesis and Metabolism of 7α-Hydroxycholesterol

The metabolic fate of cholesterol is tightly controlled, with its conversion to bile acids representing a primary route for elimination from the body.[1] 7α-OHC is the inaugural molecule in this dominant catabolic cascade, known as the classic or neutral pathway of bile acid synthesis.[2][3]

The Central Role of Cholesterol 7α-Hydroxylase (CYP7A1)

The synthesis of 7α-OHC is catalyzed exclusively in the endoplasmic reticulum of hepatocytes by the enzyme Cholesterol 7α-hydroxylase, a cytochrome P450 enzyme encoded by the CYP7A1 gene.[2][4] This enzymatic reaction, which involves the oxidation of cholesterol at the 7-alpha position, is the principal rate-limiting step for the entire classic bile acid synthesis pathway.[2][4][5] This makes the production of 7α-OHC the critical control point determining the overall rate of cholesterol conversion into bile acids.[2][6]

Downstream Metabolism

Once formed, 7α-OHC is rapidly converted to 7α-hydroxy-4-cholesten-3-one (C4).[2][7] C4 serves as a crucial branch-point precursor for the synthesis of the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA).[2][7] The enzyme sterol 12α-hydroxylase (CYP8B1) determines the fate of C4; its action leads to CA, while its absence results in the production of CDCA.[2][7]

Regulation of CYP7A1: A Symphony of Feedback

The expression of CYP7A1 is under stringent negative feedback control, primarily orchestrated by bile acids themselves through the nuclear receptor Farnesoid X Receptor (FXR).[4][8]

-

Hepatic Pathway: In the liver, bile acids bind to and activate FXR. Activated FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor.[9][10] SHP then binds to and inhibits Liver Receptor Homolog-1 (LRH-1), a key transcription factor required for CYP7A1 expression, thus shutting down the gene's transcription.[8][9]

-

Intestinal Pathway: A more dominant regulatory mechanism involves the intestine. When bile acids are reabsorbed in the terminal ileum, they activate FXR in enterocytes.[11][12] This triggers the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents) into the portal circulation.[5][11][12] FGF19 travels to the liver and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, initiating a signaling cascade that potently represses CYP7A1 transcription.[11][12][13]

This dual-layered feedback ensures that bile acid synthesis is precisely matched to the body's needs, preventing the accumulation of cytotoxic levels of bile acids.[4][8]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Bile Acids in Cardiovascular Diseases: from Mechanisms to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Cholesterol_7_alpha-hydroxylase [bionity.com]

- 7. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]

- 8. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. mdpi.com [mdpi.com]

7alpha-Hydroxycholesterol-d7 stability in plasma samples

Technical Guide: Stability and Bioanalysis of 7 -Hydroxycholesterol-d7 in Plasma

Executive Summary

The accurate quantification of 7

7

Part 1: The Chemical Context & The Artifact Trap

The Molecule

7

-

Function: It corrects for extraction recovery, ionization suppression, and derivatization efficiency.

-

Stability Profile: The C-D bonds on the side chain are chemically inert under standard biological conditions. However, the steroid nucleus (A and B rings) remains susceptible to the same oxidative stressors as the native analyte.

The Artifact Trap (Critical Mechanism)

The primary stability risk in plasma is not the disappearance of 7

-

Mechanism: Free radical oxidation of the cholesterol C7 position.[5]

-

Impact: If cholesterol autoxidizes during storage or extraction, it produces "fake" 7

-OHC (d0). The d7-IS will not track this formation, leading to a gross overestimation of endogenous levels.

Degradation Pathways

Both the native analyte and the d7-IS can degrade if mishandled:

-

Dehydration: Loss of the 7-OH group to form cholesta-3,5-diene-7-one (acid-catalyzed).

-

Oxidation: Conversion of the 7

-OH to 7-ketocholesterol.

Figure 1: Stability Pathways. Red path indicates the critical risk of false positives due to cholesterol autoxidation. The IS (yellow) tracks degradation but cannot correct for artifactual formation.

Part 2: Self-Validating Experimental Protocol

To ensure scientific integrity, the protocol must include "Process Controls" that flag stability failures.

Sample Collection & Stabilization

Objective: Halt the conversion of Cholesterol

-

Anticoagulant: Use K2-EDTA tubes. EDTA chelates metal ions (Fe²⁺/Cu²⁺) that catalyze Fenton chemistry and lipid peroxidation.

-

Antioxidant Addition (Crucial):

-

Prepare a stock of Butylated Hydroxytoluene (BHT) at 10 mg/mL in Ethanol.

-

Add BHT to plasma immediately after centrifugation to a final concentration of 50 µg/mL .

-

Why: BHT acts as a radical scavenger, breaking the chain reaction of cholesterol autoxidation.

-

-

Temperature: Centrifuge at 4°C. Flash freeze plasma at -80°C immediately.

Extraction & Derivatization Workflow

This workflow uses Picolinic Acid or Girard P derivatization to enhance ionization, as underivatized oxysterols ionize poorly.

Step-by-Step Methodology:

-

Thawing: Thaw plasma on wet ice. Do not use a water bath.

-

IS Spiking: Add 10 µL of 7

-OHC-d7 (100 ng/mL) to 100 µL plasma.-

Equilibration: Vortex gently and let stand on ice for 10 min to allow IS to equilibrate with lipoproteins.

-

-

Protein Precipitation: Add 400 µL Acetonitrile (containing 0.1% Formic Acid and 10 µg/mL BHT).

-

Note: The acid helps release protein-bound sterols, but exposure time must be minimized to prevent dehydration.

-

-

Saponification (Optional but Recommended for Total Sterols):

-

Add 1M KOH in EtOH.[6] Incubate at 37°C for 30 min under Argon.

-

Warning: High heat (60°C+) promotes degradation. Keep strictly controlled.

-

-

Liquid-Liquid Extraction (LLE): Extract with Hexane or MTBE. Evaporate supernatant under Nitrogen (never air).

-

Derivatization: Reconstitute in Picolinic acid/Triphenylphosphine/DIAD reagent. Incubate to form the picolinyl ester.

The "Cholesterol Challenge" (QC Validation)

To validate that your data is real and not an artifact, run a "High-Cholesterol Blank" :

-

Take a surrogate matrix (e.g., PBS + BSA).

-

Spike with pure Cholesterol at physiological levels (200 mg/dL).

-

Do not spike with 7

-OHC. -

Process this sample alongside your batch.

-

Pass Criteria: The detected 7

-OHC peak in this sample must be < 5% of the LLOQ. If it is higher, your extraction is generating artifacts.

Figure 2: Analytical Workflow with Quality Control Gate. The "Cholesterol Challenge" is the critical self-validating step.

Part 3: LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS). Mode: Multiple Reaction Monitoring (MRM) in ESI (+).

MRM Transitions (Picolinyl Esters)

Derivatization adds a picolinyl moiety, significantly increasing sensitivity and providing a distinct fragmentation pattern.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 7 | 508.4 | 385.3 | 35 | 50 |

| 7 | 515.4 | 392.3 | 35 | 50 |

Note: The shift of +7 Da is maintained in the product ion, confirming the stability of the label on the steroid backbone/sidechain during fragmentation.

Chromatographic Separation

Separation of 7

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[7]

-

Gradient: Slow ramp from 70% B to 90% B is usually required to resolve the

isomers.

Part 4: Stability Data & Troubleshooting

Stability Acceptance Criteria (FDA/EMA Guidelines)

Samples are considered stable if the mean concentration is within ±15% of the nominal value.

| Stability Test | Condition | Acceptance Criteria | Notes |

| Benchtop | 4 hours on wet ice | 85-115% Recovery | Never leave at Room Temp. |

| Freeze-Thaw | 3 Cycles (-80°C to 4°C) | 85-115% Recovery | BHT is essential for survival. |

| Processed | 24 hours in Autosampler (4°C) | IS Response variation < 20% | Check for solvent evaporation. |

| Long-Term | 6 Months at -80°C | 85-115% Recovery | Monitor d0 formation in blanks. |

Troubleshooting Guide

Issue 1: High Background of 7

-

Cause: Autoxidation of cholesterol in the system or contaminated solvents.

-

Solution: Clean the injector port/liner. Ensure all solvents are HPLC grade and degassed. Verify BHT was added to the "Blank" matrix.

Issue 2: Low IS Recovery (< 50%)

-

Cause: Ion suppression from phospholipids or poor extraction efficiency.

-

Solution: Implement a phospholipid removal plate (e.g., Ostro or HybridSPE) during extraction.

Issue 3: IS Peak Splitting

-

Cause: Deuterium isotope effect resolving on high-efficiency columns.

-

Solution: Integrate both peaks if baseline resolution is not achieved, or slightly reduce the gradient slope.

References

-

Dzeletovic, S., et al. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. Analytical Chemistry. Link

-

Griffiths, W. J., & Wang, Y. (2011). Analysis of oxysterols by electrospray ionization mass spectrometry. Methods in Molecular Biology. Link

-

McDonald, J. G., et al. (2007). Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. Methods in Enzymology. Link

-

Honda, A., et al. (2009). Highly sensitive quantification of key regulatory oxysterols in biological samples by LC-ESI-MS/MS. Journal of Lipid Research.[8] Link

-

Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms.[4][5] Chemistry and Physics of Lipids. Link

Sources

- 1. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 4. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. researchgate.net [researchgate.net]

7alpha-Hydroxycholesterol-d7 structure and deuterium labeling position

Technical Guide: 7 -Hydroxycholesterol-d7

Structure, Labeling Logic, and Mass Spectrometry Applications

Executive Summary

7

In high-precision LC-MS/MS assays, this molecule serves as the definitive Internal Standard (IS) .[1] Its utility relies on the specific placement of seven deuterium atoms on the side-chain isopropyl group. This positioning ensures chemical stability (preventing deuterium exchange) and chromatographic co-elution with the endogenous analyte, while maintaining a distinct mass shift (+7 Da) to eliminate isotopic overlap.[1]

Structural Characterization & Deuterium Positioning[1]

The commercial "d7" standard does not label the steroid nucleus (rings A-D).[1] Instead, it targets the terminal carbons of the cholestane side chain.

Chemical Identity[1]

-

IUPAC Name: cholest-5-ene-25,26,26,26,27,27,27-d7-3

,7 -

Molecular Formula: C

H -

Exact Mass: 409.394 (vs. 402.350 for unlabeled)[1]

The Labeling Logic (Why the Tail?)

The deuterium atoms are located at positions 25, 26, and 27 .[4][7]

-

Position 26/27 (Methyls): The two terminal methyl groups are deuterated (CD

).[1] -

Position 25 (Methine): The tertiary carbon connecting the methyls is deuterated (CD).[1]

Scientific Rationale:

-

Metabolic Stability: The steroid nucleus (positions 3, 4, 5,[1] 7) is the site of active oxidation and enzymatic attack.[1] Labeling the side chain prevents "scrambling" or loss of the label during derivatization reactions (e.g., oxidation of 3-OH to 3-oxo).[1]

-

Fragmentation Integrity: In Mass Spectrometry, the side chain often remains intact during primary fragmentation (e.g., water loss), preserving the +7 Da shift in the daughter ions.[1]